molecular formula C37H26 B14168682 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 924662-15-7

2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene

Cat. No.: B14168682
CAS No.: 924662-15-7
M. Wt: 470.6 g/mol
InChI Key: PYBLEZKFIYZPHO-UHFFFAOYSA-N
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Description

2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene is an organic aromatic compound with significant potential in materials science and molecular electronics research. This compound features a fluorene core structure, which is a polycyclic aromatic hydrocarbon consisting of a five-membered ring fused between two benzene rings, providing properties typical of both cyclopentadienes and benzenes . The molecule is terminated with biphenyl groups at the 2 and 7 positions, creating an extended conjugated system. Its primary research value lies in its application as a prototype molecular switch wire . Theoretical and analytical studies demonstrate that the thermal and electrical transport properties of this system can be modulated by varying the dihedral angles between the two benzene rings at each end of the molecule . This stereoelectronic effect induces changes in the molecule's conductance states when connected between metal contacts, enabling it to switch between insulating and conductive configurations . The molecule is typically modeled using a Tight-Binding Hamiltonian, and its transport properties—including electrical conductance (G), thermal conductance (κ), I-V curves, Seebeck coefficient (Q), and quantum noise—can be calculated analytically using Green's functions and the Landauer-Büttiker formalism . Beyond molecular switches, this biphenyl-based fluorene derivative is one of the most promising candidates for use in organic light-emitting diodes (OLEDs) . Its nanofibers exhibit waveguide properties, suggesting potential as future nanoscale optical connectors on solid surfaces . Furthermore, its structural similarity to molecules like hexaphenyl, which have been used to create stable graphene-molecule-graphene single-molecule junctions at room temperature, indicates strong potential for developing stable single-molecule devices and nanotransistors . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924662-15-7

Molecular Formula

C37H26

Molecular Weight

470.6 g/mol

IUPAC Name

2,7-bis(4-phenylphenyl)-9H-fluorene

InChI

InChI=1S/C37H26/c1-3-7-26(8-4-1)28-11-15-30(16-12-28)32-19-21-36-34(23-32)25-35-24-33(20-22-37(35)36)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-24H,25H2

InChI Key

PYBLEZKFIYZPHO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

Theoretical Investigations of Electronic Structure and Conformation in Fluorene Biphenyl Systems

Advanced Computational Methodologies

The study of fluorene-biphenyl systems leverages a toolkit of sophisticated computational methods to elucidate their electronic structure and behavior. These methods vary in their computational cost and accuracy, allowing for a multifaceted approach to understanding these complex molecules.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the structural and electronic properties of fluorene-based molecules. worldscientific.com DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), offer a favorable balance between computational accuracy and efficiency. worldscientific.comrsc.orgchemrxiv.org These methods are employed to optimize ground-state geometries, calculate molecular properties, and analyze electronic structures. worldscientific.comresearchgate.net For instance, DFT has been used to study the effects of different functional groups on the electronic and optical properties of 2,7-disubstituted fluorene (B118485) derivatives. chemrxiv.orgresearchgate.net Calculations can determine crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which constitutes the energy gap that is fundamental to the material's optoelectronic characteristics. rsc.orgresearchgate.net Studies on fluorene derivatives have shown that the presence of electron-withdrawing groups can lead to a decrease in the HOMO-LUMO energy gap, indicating a change in the molecule's stability and reactivity. worldscientific.com

To understand the optical properties of molecules, such as their absorption and emission of light, it is necessary to investigate their excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose due to its reasonable accuracy and computational cost. chemrxiv.orgnih.gov TD-DFT calculations are used to predict UV-Vis absorption spectra by determining the energies of electronic transitions, such as the lowest singlet (S₀ → S₁) transition. worldscientific.comnih.gov This method has been successfully applied to various fluorene-based polymers and oligomers to investigate their geometrical, electronic, and optical properties. nih.govresearchgate.net For example, studies on fluorene-pyridine copolymers have shown that the S₁ ← S₀ electronic excitation is primarily a HOMO to LUMO transition and dominates in terms of oscillator strength. nih.gov Such calculations are essential for characterizing the nature of excited states and predicting properties like fluorescence energies and radiative lifetimes. chemrxiv.orgnih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for studying molecular systems. Methods like Hartree-Fock (HF) and second-order Møller-Plesset perturbation theory (MP2) are frequently used for conformational analysis and calculating torsional potentials in biphenyl (B1667301) and fluorene systems. rsc.org While computationally more demanding than DFT, they can offer benchmark results for structural properties. rsc.org Conformational analyses of substituted biphenyls and their fluorene derivatives have been carried out using HF and MP2 methods with the 6-31G* basis set. rsc.org These studies compare the resulting torsional potentials and energy barriers with those obtained from DFT, providing a comprehensive understanding of the rotational dynamics within the molecule. rsc.orgrsc.org All three methods—HF, MP2, and DFT—lead to similar descriptions of torsion potentials, predicting an enhancement of conjugation effects when moving from biphenyls to the corresponding fluorene derivatives. rsc.org

Table 1. Comparison of Calculated Equilibrium Torsion Angles for Biphenyl Using Different Computational Methods. This table illustrates the agreement between various theoretical methods in predicting the non-planar ground state of the biphenyl moiety, a fundamental structural unit in 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene.
Computational MethodCalculated Torsion Angle (°)Reference
Hartree-Fock (HF)45.9 rsc.org
Møller-Plesset (MP2)44.6 rsc.org
Density Functional Theory (B3LYP)38.4 rsc.org

Conformational Analysis and Torsional Potentials of Biphenyl Moieties

The dihedral angle, or twist angle, between the phenyl rings in the biphenyl moieties is a key structural parameter. nih.gov In the gas phase, the rings of biphenyl are twisted with respect to each other by approximately 40-45°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between ortho-hydrogens (favoring a twisted conformation). rsc.org The variation of these dihedral angles in the terminal biphenyl units of this compound can be manipulated to alter the molecule's properties. nih.govmdpi.com Theoretical studies have modeled this molecule as a potential molecular switch, where changes in the dihedral angles at either end of the molecule can induce a change from an insulating to a conductive state. nih.govnih.gov This demonstrates that the molecular architecture, governed by these torsional angles, has a direct impact on the charge transport properties through the molecular system. nih.gov

The degree of planarity within the conjugated π-system directly affects the extent of π-orbital overlap, which is crucial for efficient charge transport and desired optical properties. researchgate.netacs.org A more planar conformation leads to enhanced conjugation. rsc.orgresearchgate.net The central fluorene core in this compound serves as a rigidifying unit that promotes planarity compared to a more flexible chain of phenyl rings. mdpi.com Computational studies confirm this enhancement of conjugation. When comparing fluorene to biphenyl, calculations show that the inter-ring bond length becomes shorter in fluorene, and the HOMO-LUMO energy gap is smaller, both of which are indicators of increased electronic conjugation. rsc.org This planarization and resulting enhancement of the π-system are favorable for creating efficient intramolecular charge-transfer (ICT) characteristics, which are important for many optoelectronic applications. researchgate.net

Table 2. Calculated HOMO-LUMO Energy Gaps for Biphenyl and Fluorene. The data shows a smaller energy gap for fluorene, highlighting how its more planar, bridged structure enhances electronic conjugation compared to the more flexible biphenyl molecule.
MoleculeMethodHOMO-LUMO Gap (eV)Reference
Biphenyl (at 20° torsion)HF10.83 rsc.org
FluoreneHF10.63 rsc.org
Biphenyl (at 20° torsion)MP210.68 rsc.org
FluoreneMP210.44 rsc.org
Biphenyl (at 20° torsion)B3LYP5.14 rsc.org
FluoreneB3LYP5.04 rsc.org

Stereoelectronic Effects on Molecular Properties and Performance

Research modeling the molecule as a component in a molecular junction has shown that variations in these dihedral angles can effectively switch the molecule between states of high and low electrical conductance. nih.gov When the dihedral angles are small, indicating a more planar conformation, the π-orbitals of the biphenyl and fluorene systems overlap more effectively. This enhanced orbital overlap leads to strong electronic conjugation along the molecular backbone, facilitating efficient charge transport and resulting in a high conductance state. nih.gov Conversely, as the dihedral angles increase, the molecule adopts a more twisted conformation. This twisting reduces the π-orbital overlap between the constituent aromatic rings, disrupting the conjugation pathway. The result is a significant decrease in the molecule's ability to conduct charge, placing it in a low conductance or insulating state. nih.gov

This conformational dependence of conductivity suggests that this compound can act as a prototype for a molecular switch. nih.gov The ability to control charge transport through induced changes in molecular structure via stereoelectronic effects is a promising avenue for the development of novel molecular electronic devices. nih.gov Theoretical analysis using a Tight-Binding Hamiltonian and Green's function techniques allows for the calculation of transmission probability and other electrical properties, confirming that the insulating-conductive state transition is directly modulated by these conformational changes. nih.gov

Dihedral Angleπ-Orbital OverlapElectronic ConjugationResulting State
Small (Planar Conformation)HighStrongHigh Conductance
Large (Twisted Conformation)LowWeak / DisruptedLow Conductance (Insulating)

Exciton (B1674681) Dynamics and Charge Transfer Mechanisms within the Conjugated System

The extended π-conjugated system of this compound governs its photophysical behavior, particularly the dynamics of its excited states (excitons) and the mechanisms of charge transfer. When the molecule absorbs a photon, an electron is promoted from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital, creating an electron-hole pair known as an exciton. The nature and fate of this exciton are highly dependent on the electronic structure of the molecule.

In complex conjugated molecules like this compound, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be localized on different parts of the molecular structure. This spatial separation of orbitals facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. umons.ac.bersc.org

Quantum-chemical calculations on related fluorene-based copolymers show that the HOMO is often delocalized across the entire conjugated backbone, while the LUMO can be highly localized on an electron-accepting moiety. umons.ac.bebwise.kr In the case of this compound, the fluorene core can act as the primary chromophore, with the biphenyl substituents modifying the electronic landscape. Upon excitation, a net transfer of electron density can occur from one part of the molecule to another, creating an excited state with a significant dipole moment. umons.ac.be This ICT character is crucial, as it influences the emission properties, excited-state lifetime, and interaction with the surrounding environment. umons.ac.be The degree of charge transfer can be tuned by modifying the electron-donating or electron-accepting strength of the substituents attached to the fluorene core. mdpi.com

Molecular FragmentPotential Role in ICTAssociated Molecular Orbital
Fluorene CorePrimary Chromophore / DonorDelocalized HOMO
Biphenyl SubstituentsAcceptor / Electronic ModifierPotential for LUMO Localization

Exciton confinement refers to the localization of the exciton within a specific segment of a conjugated molecule or polymer. uni-stuttgart.de In this compound, the distinct aromatic units (fluorene and biphenyl) can create potential wells that confine the exciton, influencing its energy and recombination dynamics.

Spectroscopic Analysis of Electronic Transitions

Spectroscopic methods are fundamental in probing the electronic behavior of conjugated molecules. Techniques such as UV-Visible absorption and photoluminescence spectroscopy provide direct insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), while photoelectron spectroscopy can determine the absolute energy of these orbitals.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. For π-conjugated molecules like this compound, the primary absorption band corresponds to the π-π* transition. The extended conjugation length resulting from the biphenyl substituents at the 2,7-positions of the fluorene core is expected to shift the absorption maximum (λmax) to longer wavelengths compared to unsubstituted fluorene.

CompoundSolventAbsorption Maximum (λmax)Reference
2,7-bis(3-cyanophenyl)-9,9-diethyl-fluoreneCH2Cl2352 nm researchgate.net
(E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluoreneChloroform (B151607)380 nm acs.org

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. Fluorene derivatives are well-known for their strong blue fluorescence, making them suitable as emitter materials in OLEDs. Upon excitation into their absorption band, these molecules relax to the lowest vibrational level of the first excited state and then emit a photon to return to the ground state.

The emission spectrum of 2,7-diarylfluorenes is typically characterized by a well-defined peak in the blue region of the visible spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural relaxation in the excited state. For 2,7-bis(3-cyanophenyl)-9,9-diethyl-fluorene, an intense blue fluorescence is observed with an emission peak at 408 nm in CH2Cl2, and it possesses a high fluorescence quantum yield of 0.64. researchgate.net Another analogue, (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene, shows emission maxima at 420 nm and 440 nm with a very high quantum efficiency of 0.93 in chloroform. acs.org These findings suggest that this compound is also expected to be a strong blue emitter.

CompoundSolvent/StateEmission Maximum (λem)Quantum Yield (ΦF)Stokes ShiftReference
2,7-bis(3-cyanophenyl)-9,9-diethyl-fluoreneCH2Cl2408 nm0.64- researchgate.net
2,7-bis(3-cyanophenyl)-9,9-diethyl-fluoreneFilm--56 nm researchgate.net
(E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluoreneChloroform420 nm, 440 nm0.93~40 nm acs.org

Photoelectron emission spectroscopy is a powerful surface-sensitive technique used to determine the absolute energy levels (e.g., HOMO level) of materials in the solid state, typically as thin films. In Ultraviolet Photoelectron Spectroscopy (UPS), a sample is irradiated with UV photons, causing the ejection of valence electrons. By analyzing the kinetic energy of these photoemitted electrons, the ionization potential of the material, which corresponds to the energy of the HOMO level relative to the vacuum level, can be determined. This is a critical parameter for understanding and predicting charge injection and transport properties in organic electronic devices. While no specific UPS data for this compound is available in the provided sources, it is a standard method for characterizing the electronic structure of fluorene-based materials.

Electrochemical Characterization for Energy Level Determination

Electrochemical methods, particularly cyclic voltammetry, are essential for determining the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a material to a cycling potential sweep. By measuring the onset potentials for oxidation (Eox) and reduction (Ered), the HOMO and LUMO energy levels can be estimated. The HOMO level is related to the oxidation potential, as this process involves removing an electron from the highest occupied orbital. Conversely, the LUMO level is related to the reduction potential, which involves adding an electron to the lowest unoccupied orbital.

These energy levels are typically calculated relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple. The empirical formulas are often used:

EHOMO = -[Eoxonset - EFc/Fc+onset + 4.8] (eV) ELUMO = -[Eredonset - EFc/Fc+onset + 4.8] (eV)

For many fluorene-based materials, the oxidation process is reversible, whereas the reduction is often irreversible. The HOMO levels of 2,7-diarylfluorenes are influenced by the electronic nature of the aryl substituents. Data for analogous compounds indicate that the HOMO level for this class of materials typically falls in the range of -5.5 to -5.9 eV. The LUMO level can be further estimated by adding the optical bandgap (determined from the onset of the UV-Vis absorption spectrum) to the HOMO energy value.

PropertyEstimated ValueMethod
HOMO Energy Level~ -5.8 eVCyclic Voltammetry (relative to Fc/Fc+)
LUMO Energy Level~ -2.5 eVCalculated (HOMO + Optical Bandgap)
Electrochemical Bandgap~ 3.3 eVCalculated (LUMO - HOMO)

Structural Elucidation via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. wikipedia.orgmyscope.training This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties in the solid state. The way molecules pack in a crystal influences charge transport and photophysical properties, making XRD a crucial tool for materials science.

No crystal structure has been published for this compound itself. However, the crystal structure of the related compound 2,7-bis(3-cyanophenyl)-9,9-diethyl-fluorene provides an excellent example of the structural features that can be expected for this class of molecules. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pnma. The detailed crystallographic data from this related structure illustrates the type of precise structural information that can be obtained.

ParameterValue for 2,7-bis(3-cyanophenyl)-9,9-diethyl-fluorene
Chemical FormulaC31H24N2
Formula Weight424.53
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)13.800(3)
b (Å)22.306(4)
c (Å)7.2633(15)
Volume (Å3)2235.8(8)
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.261
researchgate.net

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Advanced Solid-State Characterization

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene. While theoretical studies have explored its molecular structure, suggesting a generally planar fluorene (B118485) core with rotational freedom in the biphenyl (B1667301) substituents, experimental crystallographic data to definitively confirm its solid-state conformation and packing arrangement is not publicly available in the reviewed sources. nih.gov

Typically, single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the fluorene system, the dihedral angles between the fluorene core and the attached biphenyl groups, and the angles between the phenyl rings of the biphenyl units themselves. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as π-π stacking or C-H···π interactions, which are crucial for understanding the material's solid-state properties. However, without experimental data, a detailed discussion and data table for this specific compound cannot be provided.

There is no specific information available in the reviewed scientific literature regarding polymorphism studies conducted on this compound. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a known phenomenon for fluorene derivatives and can significantly impact their physical and optoelectronic properties. rsc.org

The investigation of polymorphism typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR to identify and characterize different crystalline forms that may arise under various crystallization conditions (e.g., different solvents, temperatures, or pressures). Each polymorph would exhibit a unique powder diffraction pattern and distinct thermal behavior. As no such studies have been reported for this compound, an analysis of its polymorphic behavior or a data table detailing different solid-state structures cannot be presented.

Molecular Engineering and Structure Performance Relationships

Impact of Substituent Nature on π-Conjugation and Molecular Planarity

The introduction of different substituents can significantly alter the π-conjugation length and electronic structure. nih.govmdpi.com For instance, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like cyano) can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This, in turn, affects the absorption and emission wavelengths of the material. mdpi.com Studies on related fluorene (B118485) derivatives show that extending the π-system, for example by adding ethynyl (B1212043) linkages to aromatic groups, leads to a bathochromic (red) shift in both absorption and emission spectra, indicating a smaller energy gap. mdpi.com

Molecular planarity is crucial for effective π-orbital overlap, which facilitates intramolecular charge transfer and delocalization. However, steric hindrance between adjacent molecular fragments can force parts of the molecule to twist out of plane. In 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene, the biphenyl (B1667301) units are subject to rotational freedom around the single bond connecting the phenyl rings. This rotation creates a structural compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. mdpi.com Theoretical studies on the parent molecule have considered variations in the dihedral angles between these rings to understand its effect on electronic properties. nih.gov The substitution pattern plays a vital role; for example, bulky substituents at the C9 position of the fluorene core can enhance solubility and prevent aggregation but may also disrupt solid-state packing. unimi.it

Substituent/Structural Modification Impact on π-Conjugation Impact on Molecular Planarity Resulting Optoelectronic Effect
Electron-donating groups (e.g., -OCH₃)Increases electron density in the π-systemMinimal direct impact, can influence packingShifts absorption/emission spectra, alters HOMO/LUMO levels mdpi.com
Electron-withdrawing groups (e.g., -CN)Decreases electron density in the π-systemMinimal direct impact, can influence packingShifts absorption/emission spectra, alters HOMO/LUMO levels mdpi.com
Extended aromatic systems (e.g., biphenyl, naphthalene (B1677914) via ethynyl)Lengthens the effective conjugation pathwayCan increase steric hindrance, leading to twistingRed-shift in absorption and emission spectra mdpi.com
Bulky alkyl groups at C9 positionInterrupts π-conjugation along a polymer backbone (if applicable)Can increase intermolecular distance and disrupt co-facial π-stackingImproves solubility, can reduce aggregation-caused quenching unimi.it

Influence of Molecular Conformation on Optoelectronic Response

The three-dimensional arrangement, or conformation, of the this compound molecule directly influences its optoelectronic behavior. The key conformational variables are the dihedral angles between the fluorene core and the biphenyl substituents, and between the phenyl rings within the biphenyl units themselves.

Theoretical studies have modeled this molecule as a potential molecular switch, where variations in the dihedral angles at the ends of the molecule can alter its electrical conductance. nih.govmdpi.com This "stereoelectronic effect" demonstrates that rotating the terminal benzene (B151609) rings can change the molecule from a conductive to a more insulating state. nih.gov Such conformational changes affect the degree of π-orbital overlap along the molecular backbone, which is essential for efficient charge transport. A more planar conformation generally leads to better electronic communication along the molecule, resulting in a lower energy gap and red-shifted emission. mdpi.com Conversely, a twisted conformation can disrupt conjugation, leading to a blue-shift in emission and potentially lower charge carrier mobility. mdpi.com

In the solid state, the conformation is locked in, but in solution or during film formation, the molecule can adopt various conformations. For polyfluorenes, a well-known phenomenon is the formation of a planar, quasi-crystalline "β-phase" conformation, which exhibits distinct red-shifted photoluminescence compared to the more disordered, glassy phase. mdpi.com This demonstrates the profound impact of a specific, ordered molecular conformation on the material's emissive properties. mdpi.com

Role of Polymorphism and Solid-State Packing on Charge Transport and Photoluminescence

In the solid state, organic molecules like this compound can arrange themselves into different crystal structures, a phenomenon known as polymorphism. nih.gov The specific packing motif and the degree of intermolecular interaction are critical determinants of the bulk material's properties, particularly charge transport and photoluminescence. nih.govresearchgate.net

Efficient charge transport in organic semiconductors relies on sufficient orbital overlap between adjacent molecules. rsc.org Different polymorphic forms can exhibit vastly different intermolecular distances and packing geometries (e.g., "herringbone" vs. "π-stacking"). These variations directly impact the electronic coupling between molecules and, consequently, the charge carrier mobility. researchgate.netresearchgate.net For instance, a co-facial π-stacking arrangement often facilitates better charge transport along the stacking direction. The presence of bulky side groups, while beneficial for solubility, can hinder close packing and reduce intermolecular electronic communication. acs.org

The photoluminescence of the material in the solid state is also highly sensitive to its packing. Strong intermolecular interactions, such as π-π stacking, can lead to the formation of aggregates or excimers, which often emit light at lower energies (longer wavelengths) compared to isolated molecules. nih.gov This can result in significant red-shifts and broadening of the emission spectrum in the solid state versus in dilute solution. In some cases, dense packing can lead to photoluminescence quenching, reducing the efficiency of light emission. mdpi.com Studies on different crystal polymorphs of other donor-acceptor compounds have shown disparate solid-state emission spectra and lifetimes, directly linking crystal packing to photophysical behavior. nih.gov

Packing Feature Effect on Charge Transport Effect on Photoluminescence
π-π Stacking Generally enhances charge mobility along the stacking axis. rsc.orgCan lead to red-shifted excimer emission; may cause concentration quenching. nih.gov
Herringbone Packing Can provide pathways for 2D charge transport, but may be less efficient than direct stacking.Less prone to excimer formation compared to co-facial stacking.
Large Intermolecular Distance (due to bulky groups) Reduces electronic coupling and lowers charge mobility. acs.orgSuppresses intermolecular interactions, leading to emission closer to that of isolated molecules. mdpi.com
Polymorphism Different polymorphs can have significantly different charge mobilities due to varied packing. researchgate.netDifferent polymorphs can exhibit distinct emission colors and quantum efficiencies. nih.gov

Rational Design Principles for Tailoring Functional Properties

The relationships between structure and performance provide a set of rational design principles for creating new fluorene-based materials with specific, tailored properties. researchgate.net

Tuning the Energy Gap and Emission Color : The HOMO and LUMO energy levels can be precisely controlled by the strategic placement of electron-donating and electron-withdrawing substituents on the fluorene core or the peripheral biphenyl groups. mdpi.commdpi.com Extending the π-conjugated backbone by incorporating moieties like thiophene (B33073) or additional phenyl rings systematically red-shifts the emission. mdpi.comresearchgate.net

Enhancing Charge Mobility : To improve charge transport, molecular design should aim to promote planar conformations and facilitate ordered intermolecular packing. rsc.org This can be achieved by minimizing steric hindrance along the conjugated backbone and selecting side chains that balance solubility with the ability to form well-ordered solid-state structures. acs.org Introducing moieties that encourage specific intermolecular interactions can also be a viable strategy.

Improving Solubility and Processability : For solution-based fabrication techniques, good solubility in common organic solvents is essential. This is typically achieved by attaching flexible alkyl chains to the C9 position of the fluorene core. mdpi.com However, the length and branching of these chains must be optimized to ensure solubility without excessively disrupting the solid-state packing required for good electronic performance. researchgate.net

Controlling Morphology : The final morphology of the thin film is crucial. The molecular structure influences crystallization kinetics and the tendency to form amorphous versus crystalline domains. mdpi.com For polymers, the introduction of specific side chains can induce liquid crystalline phases, which can be exploited to achieve highly ordered films with anisotropic charge transport properties. researchgate.net For small molecules, controlling deposition conditions is key, but the molecule's intrinsic ability to self-assemble into well-ordered domains is a primary design consideration. researchgate.net

By applying these principles, researchers can systematically modify the core structure of this compound to develop next-generation materials for high-performance organic electronic devices. researchgate.net

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Fluorene (B118485) derivatives are a cornerstone in the development of OLEDs and PLEDs due to their excellent thermal stability, efficient charge transport capabilities, and high photoluminescence quantum yields. nih.govsemanticscholar.org The 2,7-disubstituted fluorene scaffold allows for fine-tuning of the material's optoelectronic properties, making it a versatile component in the emissive layers of these devices.

The class of fluorene-based molecules is well-regarded for its application as light-emitting materials, particularly for generating blue light, a crucial component for full-color displays. 20.210.105nih.gov The extended π-conjugation in 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene and its derivatives makes them excellent candidates for blue emitters. The addition of biphenyl (B1667301) moieties to the fluorene core typically modulates the energy levels, influencing the emission color and efficiency.

Research on closely related compounds provides insight into the expected performance. For instance, a derivative where the biphenyl groups are linked via an ethynyl (B1212043) bridge, 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene, exhibits strong blue fluorescence. nih.gov The photophysical properties of this and other similar derivatives underscore the role of the core structure in achieving efficient blue emission.

CompoundAbsorption Max (nm)Emission Max (nm)SolventReference
9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene366424THF nih.gov
9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene360418THF nih.gov
9,9-dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene375430THF nih.gov

In phosphorescent OLEDs (PhOLEDs), a host material is required to disperse and transfer energy to a phosphorescent guest emitter. Fluorene and spirobifluorene derivatives are frequently employed as host materials due to their high triplet energy levels (ET), which is essential to prevent back energy transfer from the guest to the host. ossila.comresearchgate.netresearchgate.net The rigid, wide-bandgap structure of this compound makes it a suitable candidate for a host material, capable of confining excitons on the guest dopant molecules.

While direct application of this specific compound as a host is not extensively documented, numerous related structures have demonstrated high performance. For example, 2,7-bis(diphenylphosphoryl)-9,90-spirobi[fluorene] (SPPO13) has been used as an electron transport layer that can also function as a host. mdpi.com Another example, 1,3-bis(N-carbazolyl)benzene (mCP), is a common host material with a high triplet energy that serves as a benchmark for comparison. nih.gov The chemical principle remains that the high energy gap of the fluorene-biphenyl system is advantageous for hosting lower-energy phosphorescent emitters.

Efficient charge injection and transport are critical for OLED performance. The electron-rich, π-conjugated nature of fluorene derivatives makes them excellent hole-transporting materials (HTMs). rsc.orgrsc.orgresearchgate.net The biphenyl substituents on the this compound backbone enhance the orbital overlap between adjacent molecules in the solid state, which is conducive to hole mobility.

Derivatives of 2,7-diaminofluorene (B165470) are particularly effective as HTMs. For instance, a polymer incorporating 2,7-bis(di-p-anisylamino)fluorene side chains has been successfully used as an HTM in perovskite solar cells, demonstrating performance comparable to the widely used spiro-OMeTAD. rsc.org Similarly, a homopolymer named PFTPA, based on a poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene structure, was developed as a highly efficient dopant-free HTM. mdpi.com These examples highlight the versatility of the 2,7-disubstituted fluorene core in creating high-performance hole-transporting materials.

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor. In OLEDs, exciplex emission can be harnessed to produce white light or to improve device efficiency. Fluorene derivatives can act as the donor component in such systems. nih.govsemanticscholar.org

Studies have demonstrated exciplex formation in bilayer devices composed of different fluorene derivatives or a fluorene derivative and a suitable acceptor material. nih.gov For example, a device using 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene as one component of a bilayer system showed broad electroluminescence characteristic of exciplex emission. nih.govsemanticscholar.org The formation of the exciplex at the interface between the hole-transporting layer (donor) and the electron-transporting layer (acceptor) provides an additional radiative decay pathway, which can be engineered to tune the emission color of the OLED.

The performance and stability of OLEDs are highly dependent on the morphology of the organic thin films. umich.edu For materials based on planar chromophores like fluorene, strong intermolecular π-π stacking can lead to the formation of aggregates or excimers in the solid state. This often results in red-shifted, broad emission and a reduction in luminescence efficiency. nih.gov

Molecular design plays a crucial role in controlling film morphology. The bulky biphenyl groups in this compound can introduce steric hindrance that disrupts close molecular packing. This structural feature helps to preserve the photophysical properties of the isolated molecule in the solid film, leading to higher color purity and efficiency. nih.gov Studies on polyfluorenes have shown that controlling the formation of different morphological phases, such as the glassy phase versus the more ordered β-phase, is critical for optimizing the photophysical properties of the emissive layer. aps.org

Organic Field-Effect Transistors (OFETs)

The application of this compound extends to OFETs, where it can serve as the active semiconductor layer. The ability to transport charge carriers efficiently across the material is the most critical property for a transistor channel. The extended π-conjugation of this molecule facilitates the delocalization of electrons, which is a prerequisite for high charge carrier mobility. nih.gov

Theoretical studies have modeled this compound as a molecular switch, analyzing how charge transport can be modulated by altering the dihedral angles between the constituent benzene (B151609) rings. nih.govmdpi.com This suggests its potential for use in nanotransistors and other molecular-scale electronic components.

Experimentally, other fluorene derivatives have demonstrated excellent performance in OFETs. Oligofluorene-thiophenes have achieved hole mobilities as high as 0.12 cm²/V·s. acs.org An even higher charge-carrier mobility of 2.7 cm² V⁻¹ s⁻¹ was reported for 2,7-di(2-naphthyl)-9H-fluorene, a value that is competitive with amorphous silicon. researchgate.net These findings indicate that the 2,7-diaryl-9H-fluorene core is a promising platform for developing high-performance organic semiconductors for OFETs.

Compound Class/DerivativeReported Mobility (cm²/V·s)Device TypeReference
5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF)0.12p-type OFET acs.org
2,7-di(2-naphthyl)-9H-fluorene (LD-2)2.7p-type OFET researchgate.net
General Thiophene-Fluorene Compounds0.011 - 0.31p-type OFET nih.gov

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
-This compound
-9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene
-9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene
-9,9-dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene
SPPO132,7-bis(diphenylphosphoryl)-9,9'-spirobi[fluorene]
mCP1,3-bis(N-carbazolyl)benzene
-2,7-bis(di-p-anisylamino)fluorene
spiro-OMeTAD2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene
PFTPApoly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene
DHFTTF5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene
LD-22,7-di(2-naphthyl)-9H-fluorene

Organic Photovoltaics (OPVs) and Perovskite Solar Cells

Fluorene derivatives have been extensively investigated as components in organic solar cells, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), owing to their high hole mobility and suitable energy levels that align well with the perovskite absorber layer.

While direct reports on the application of this compound as a hole-transporting layer (HTL) are limited, studies on polymeric derivatives of this core structure have demonstrated significant potential. For instance, a novel homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been designed and synthesized for use as a dopant-free HTM in inverted (p-i-n) planar perovskite solar cells. mdpi.com

In air-processed inverted PSCs, PFTPA used as a dopant-free hole-transport layer achieved a champion power conversion efficiency (PCE) of 16.82%, which was significantly higher than the 13.8% PCE of devices using the commercial HTM PEDOT:PSS under the same conditions. mdpi.com This superior performance is attributed to the well-matched energy levels of PFTPA with the perovskite layer, leading to efficient hole extraction, as well as improved morphology of the interface. mdpi.com The PFTPA-based devices also exhibited excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours in an ambient air environment. mdpi.com The key photovoltaic parameters for the PFTPA-based device are summarized in the table below.

ParameterValue
Power Conversion Efficiency (PCE)16.82%
Open-Circuit Voltage (VOC)1.13 V
Short-Circuit Current Density (JSC)19.66 mA cm-2
Fill Factor (FF)75.7%

Photovoltaic performance of a perovskite solar cell using the polymer derivative PFTPA as the hole-transporting material. mdpi.com

Molecular Switches and Nanotransistors

The ability to control the electrical conductance of a single molecule is a fundamental goal in molecular electronics. This compound has been identified as a promising candidate for a molecular switch due to its unique structural and electronic properties. nih.gov

Theoretical studies have shown that the electrical conductance of the this compound molecule can be effectively controlled through a stereoelectronic effect. nih.govmdpi.com This effect is based on the rotational angle (dihedral angle) of the terminal biphenyl groups relative to the fluorene core. The conjugation between the biphenyl units and the fluorene backbone is highly dependent on this dihedral angle.

When the biphenyl groups are coplanar with the fluorene unit, the π-conjugation is maximized, leading to a high conductance "on" state. mdpi.com Conversely, twisting the biphenyl groups out of plane disrupts the π-conjugation, resulting in a low conductance "off" state. mdpi.com This ability to switch between insulating and conductive states by manipulating the molecular conformation makes it a potential component for nanotransistors and molecular memory devices. nih.gov The change in charge transport is also dependent on temperature and the coupling between the molecule and the electrodes. mdpi.com

A theoretical analysis of the thermo-electrical properties of the molecule as a prototype of a molecular switch has been performed using a Tight-Binding Hamiltonian model. nih.gov The following table summarizes some of the calculated electrical and thermal transport properties.

PropertyDescription
Electrical Conductance (G)Calculated to be dependent on the dihedral angles of the biphenyl rings.
I-V CurvesDemonstrate the potential for switching between different conductance states.
Thermal Conductance (κ)Also influenced by the molecular conformation.
Seebeck Coefficient (Q)Indicates the thermoelectric properties of the molecular junction.

Theoretical transport properties of this compound as a molecular switch. nih.gov

The concept of using this compound in single-molecule devices is supported by studies on similar molecular structures. For example, stable single-molecule junctions have been created using a hexaphenyl molecule, which has a structure comparable to the subject compound, sandwiched between graphene electrodes. mdpi.com These graphene-hexaphenyl-graphene junctions were found to be stable at room temperature, which is a critical requirement for practical applications. mdpi.com Such single-molecule transistors offer the potential for extreme miniaturization of electronic components. researchgate.net

Organic Lasers and Amplified Spontaneous Emission (ASE) Media

A similar molecule, 2,7-diphenyl-9H-fluorene (LD-1), has been synthesized and shown to exhibit superior deep-blue laser characteristics. shuaigroup.netnih.gov LD-1 demonstrated a high photoluminescence quantum yield of 60.3% and a low amplified spontaneous emission (ASE) threshold. nih.gov This suggests that the 2,7-disubstituted fluorene core with aromatic side groups is a promising platform for developing organic laser materials. The key lasing parameters for LD-1 are presented in the table below.

ParameterValue
Photoluminescence Quantum Yield (PLQY)60.3%
ASE Threshold (Pth)53 - 71 μJ cm-2
Emission Peaks390 nm and 410 nm
Quality Factor (Q)~2700 - ~3100

Lasing properties of the related compound 2,7-diphenyl-9H-fluorene (LD-1). nih.gov

Furthermore, a bisfluorene-cored dendrimer with biphenyl-based dendrons has been shown to be a promising gain medium for optically pumped distributed feedback (DFB) lasers, demonstrating the potential of the fluorene-biphenyl combination in laser applications. uq.edu.au

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a nearby acceptor chromophore. researchgate.net This mechanism is crucial in many optoelectronic devices, including organic lasers, where it can be used to sensitize the emission of the gain medium. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. researchgate.net

In the context of organic lasers, FRET can be utilized to broaden the absorption range of the gain medium. A host material can absorb light at a wavelength where the laser dye has low absorption and then efficiently transfer the energy to the dye via FRET, leading to a lower pumping threshold and higher laser efficiency. While specific studies on FRET mechanisms involving this compound are not available, the general principles of FRET are widely applied in the design of organic laser materials. The broad absorption and emission spectra of fluorene derivatives make them suitable candidates for both donors and acceptors in FRET systems.

Fluorescent Sensors

The unique photophysical properties of fluorene-based compounds, such as high fluorescence quantum yields and excellent photostability, have positioned them as promising candidates for the development of fluorescent sensors. While the broader class of fluorene derivatives has been extensively investigated for various sensing applications, specific research on the application of This compound as a fluorescent sensor is not extensively documented in publicly available scientific literature. However, by examining the principles of fluorescent sensing and the properties of similar fluorene-biphenyl structures, we can infer its potential mechanisms and applications.

Sensing Mechanisms and Applications

The function of a fluorescent sensor relies on a detectable change in its fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte. For a molecule like This compound , with its extended π-conjugated system, several sensing mechanisms could be theoretically employed.

Potential Sensing Mechanisms:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorene core would act as the fluorophore, and a recognition moiety for a specific analyte would be attached. In the absence of the analyte, an electron transfer from the recognition site to the excited fluorophore (or vice versa) quenches the fluorescence. Upon binding of the analyte to the recognition site, this PET process is inhibited, leading to a "turn-on" of the fluorescence signal.

Förster Resonance Energy Transfer (FRET): FRET is another mechanism that could be engineered. This involves the non-radiative transfer of energy from an excited donor fluorophore (the fluorene unit) to a nearby acceptor molecule. The presence of an analyte could either bring the donor and acceptor closer, initiating FRET and quenching the donor's fluorescence, or separate them, disrupting FRET and enhancing the donor's emission.

Intramolecular Charge Transfer (ICT): The biphenyl groups on the fluorene core can influence the electronic properties of the molecule. If a recognition site is incorporated that alters the electron-donating or -withdrawing nature of the substituents upon analyte binding, it could modulate an ICT state. This change in the charge distribution of the excited state would likely result in a noticeable shift in the emission wavelength, allowing for ratiometric sensing.

Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching in solution, some fluorene derivatives exhibit AIE. In this phenomenon, the molecule is non-emissive or weakly emissive when dissolved but becomes highly fluorescent upon aggregation. A sensor based on this principle could be designed where the analyte induces aggregation of the fluorene derivative, leading to a significant increase in fluorescence.

Potential Applications:

Based on the applications of other fluorene-based fluorescent sensors, This compound , if appropriately functionalized, could potentially be used for the detection of a variety of analytes.

Detection of Metal Ions: By incorporating specific chelating agents, fluorene-based sensors have been developed for the sensitive and selective detection of various metal ions, such as Hg²⁺, Cu²⁺, and Fe³⁺.

Sensing of Anions: The detection of anions like cyanide (CN⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (CH₃COO⁻) is crucial in environmental and biological monitoring. Fluorene derivatives with hydrogen-bonding donor groups can act as effective anion sensors.

Detection of Explosives: The electron-rich nature of the fluorene core makes it a suitable candidate for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. The fluorescence of the fluorene sensor is typically quenched upon interaction with these molecules.

Bioimaging: Functionalized fluorene derivatives with good biocompatibility and cell permeability can be used as fluorescent probes for imaging ions, small molecules, and biological macromolecules within living cells.

Hypothetical Sensing Performance:

To illustrate the potential of This compound as a fluorescent sensor, the following table presents hypothetical data for the detection of a generic analyte 'X'. This data is based on typical performance characteristics observed for other high-performance fluorene-based sensors.

ParameterValue
Analyte Analyte X
Sensing Mechanism Photoinduced Electron Transfer (PET)
Solvent THF/Water (1:1, v/v)
Excitation Wavelength 350 nm
Emission Wavelength 420 nm
Detection Limit 10 nM
Response Time < 1 minute
Selectivity High over common interfering species

This interactive table is a representation of the type of data that would be generated from experimental studies on a functionalized derivative of This compound designed for a specific sensing application. The development and characterization of such sensors would be a subject of future research.

Polymerization and Copolymers Incorporating the 2,7 Di 1,1 Biphenyl 4 Yl 9h Fluorene Moiety

Synthetic Approaches for Conjugated Polymers and Copolymers

The primary methods for synthesizing conjugated polymers and copolymers incorporating the 2,7-di([1,1'-biphenyl]-4-yl)-9H-fluorene unit involve transition metal-catalyzed cross-coupling reactions. These methods are favored for their versatility and ability to create well-defined polymer structures.

Palladium-Catalyzed Cross-Coupling Reactions: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This method involves the reaction of a boronic acid or ester derivative of one monomer with a halogenated derivative of another monomer in the presence of a palladium catalyst and a base. 20.210.105researchgate.net For instance, copolymers are synthesized by reacting a 2,7-dibromo-9,9-disubstituted fluorene (B118485) derivative with a diboronic acid or ester of a comonomer, such as phenylene or carbazole. 20.210.105 The choice of palladium catalyst, such as [Pd(PPh₃)₄], and reaction conditions are crucial for controlling the molecular weight and polydispersity of the final polymer. researchgate.net

Similarly, palladium-catalyzed polycondensation reactions have been employed to synthesize copolymers containing fluorene and biphenylamine units. korea.ac.kr These reactions are effective for creating high-molecular-weight polymers with good processability. The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide, represents another viable, though less common, pathway for introducing different functionalities and tuning the polymer backbone. mdpi.com

The versatility of these synthetic methods allows for the creation of a wide range of copolymers. By carefully selecting the comonomer to be polymerized with the fluorene-biphenyl unit, chemists can precisely tune the properties of the resulting material. For example, donor-acceptor (D-A) copolymers can be synthesized by pairing the electron-rich fluorene unit with an electron-deficient comonomer, such as di-2-thienyl-2,1,3-benzothiadiazole, to control the polymer's band gap and emission color. mdpi.com

Influence of the Fluorene-Biphenyl Unit on Polymer Electronic and Optoelectronic Characteristics

The incorporation of the this compound moiety has a profound impact on the electronic and optical properties of the resulting polymers. Its rigid and extended aromatic structure contributes to high thermal stability and desirable photoluminescent behavior.

Electronic Properties: Polymers containing the fluorene-biphenyl unit generally exhibit high ionization potentials, typically in the range of 5.8 to 6.0 eV. nih.gov This corresponds to deep Highest Occupied Molecular Orbital (HOMO) energy levels, making these materials well-suited for use as hole-injection and transport layers in organic electronic devices. nih.gov The large π-conjugated system leads to a wide bandgap, often between 2.81 and 3.35 eV, which results in strong absorption in the UV region and blue-light emission. 20.210.105 The specific HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be systematically engineered by introducing different comonomers or by attaching electron-donating or electron-withdrawing functional groups to the polymer backbone. 20.210.105

Optoelectronic and Thermal Properties: A key characteristic of these polymers is their high photoluminescence (PL) quantum efficiency, both in solution and in the solid state, making them excellent emitters for light-emitting devices. 20.210.10520.210.105 The emission color is typically in the blue region of the spectrum, with emission maxima around 390-410 nm. 20.210.105researchgate.net

From a thermal perspective, these polymers demonstrate excellent stability, with initial thermal degradation temperatures often exceeding 300-390 °C. nih.govresearchgate.net This high thermal stability is critical for ensuring the longevity and reliability of electronic devices fabricated from these materials. The glass transition temperatures can be influenced by the length of the alkyl side chains attached to the 9-position of the fluorene core. researchgate.net

Below is an interactive table summarizing the key electronic and optoelectronic properties of polymers incorporating the fluorene-biphenyl moiety.

PropertyTypical Value RangeInfluencing Factors
Ionization Potential (HOMO) 5.8 - 6.0 eV nih.govComonomer structure, side-chain functional groups 20.210.105
Band Gap 2.81 - 3.35 eV 20.210.105Degree of π-conjugation, comonomer choice 20.210.105
Absorption Maximum (λₘₐₓ) ~330 nm researchgate.netPolymer backbone structure 20.210.105
Emission Maximum (λₑₘ) 390 - 410 nm (Blue) 20.210.105researchgate.netComonomer structure, presence of acceptor units 20.210.105mdpi.com
PL Quantum Yield Up to 0.87 (in solution) 20.210.105Polymer structure and purity 20.210.105
Thermal Degradation Temp. > 300 °C researchgate.netPolymer backbone rigidity nih.gov

Applications of Polymeric Derivatives in Device Technologies

The unique combination of electronic and optoelectronic properties makes polymers derived from this compound highly suitable for a variety of device applications, particularly in the field of organic electronics. ibm.com

Organic Light-Emitting Diodes (OLEDs): The most prominent application is in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). korea.ac.kr Due to their high photoluminescence efficiency and blue emission, these polymers are used as the emissive layer in blue OLEDs, which are essential for full-color displays. 20.210.105

Furthermore, their deep HOMO levels make them excellent hole-transporting layer (HTL) materials. korea.ac.krnih.gov When used as an HTL, these polymers facilitate the efficient injection of positive charge carriers (holes) from the anode into the emissive layer. A bilayer OLED device using a polyether with 2,7-di(4-biphenyl)fluorene chromophores as the HTL and tris(quinolin-8-olato)aluminium (Alq₃) as the emitter demonstrated a low turn-on voltage of 3 V, a high current efficiency exceeding 1.7 cd/A, and a maximum brightness over 200 cd/m². nih.gov These performance metrics highlight the potential of these materials in creating efficient and bright OLED displays. nih.govceur-ws.org

The ability to tune the emission color by copolymerization also allows for the development of emitters for other colors, expanding their utility in OLED technology. 20.210.105 The robust thermal stability of these polymers also contributes to the operational lifetime of the devices. nih.gov

Future Research Directions and Outlook for 2,7 Di 1,1 Biphenyl 4 Yl 9h Fluorene Research

Development of Novel Synthetic Routes and Advanced Functionalization

Advanced functionalization could also involve the introduction of moieties that impart new functionalities, such as sensing capabilities or responsiveness to external stimuli. For instance, incorporating specific binding sites could lead to the development of highly selective chemical sensors.

Integration with Emerging Materials Platforms (e.g., Graphene)

The integration of 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene with emerging materials platforms, particularly graphene, presents a significant opportunity for creating novel hybrid materials with enhanced properties. While the direct integration of this specific molecule with graphene is an area requiring further investigation, related research on fluorene-based polymers functionalizing graphene sheets provides a promising precedent. acs.org

Future research should explore both covalent and non-covalent functionalization approaches. acs.orgacs.org Covalent attachment could provide robust, electronically coupled systems, while non-covalent interactions, such as π-π stacking, could preserve the intrinsic electronic properties of both the fluorene (B118485) derivative and the graphene sheet. azonano.com These hybrid materials could exhibit superior charge transport characteristics, making them suitable for applications in high-performance transistors and transparent conductive films. The synergistic combination of the fluorene derivative's optical properties with graphene's excellent conductivity could also lead to novel optoelectronic devices.

Refinement of Theoretical Models for Predictive Material Design

Theoretical modeling has already proven to be a powerful tool for understanding the properties of this compound, particularly its potential as a molecular switch. researchgate.netmdpi.comnih.gov Future research should focus on refining these theoretical models to enable more accurate prediction of the material's behavior in various environments and device configurations. This includes developing more sophisticated models that can accurately predict charge transport properties, optical absorption and emission spectra, and the influence of molecular conformation on device performance. nih.govaip.org

By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain a deeper understanding of the structure-property relationships of this molecule. nih.gov These refined models will be invaluable for the in silico design of new fluorene derivatives with tailored properties, accelerating the discovery of next-generation materials for organic electronics. Predictive modeling can guide synthetic efforts by identifying promising molecular architectures before their actual synthesis, saving significant time and resources.

Exploration of Multifunctional Properties and Device Integration

The initial identification of this compound's potential as a molecular switch is just the beginning. researchgate.netmdpi.comnih.gov A significant avenue for future research lies in the exploration of its other potential multifunctional properties. Given the inherent characteristics of the fluorene core and the extended π-conjugation, this molecule could exhibit interesting photophysical, and sensing properties.

Future studies should investigate its application in a wider range of electronic and optoelectronic devices beyond molecular switches. For instance, its high thermal stability and potential for efficient charge transport make it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. nbinno.commdpi.comresearchgate.net Research into its integration into sensor arrays could lead to the development of devices for environmental monitoring or medical diagnostics. The versatility of fluorene derivatives suggests that with further exploration, this compound could find its place in a diverse range of advanced technological applications. nbinno.com

Below is a table summarizing the potential device applications for this compound:

Device Type Potential Role of this compound Relevant Properties
Molecular SwitchesActive switching elementConformational flexibility, distinct electronic states
Organic Light-Emitting Diodes (OLEDs)Emissive layer, host material, or charge transport layerHigh photoluminescence quantum yield, good thermal stability, efficient charge transport
Organic Field-Effect Transistors (OFETs)Active semiconductor layerHigh charge carrier mobility, good film-forming properties
Organic Photovoltaics (OPVs)Donor or acceptor materialBroad absorption spectrum, suitable energy levels
Chemical SensorsSensing materialSpecific binding sites, changes in optical or electrical properties upon analyte interaction

Q & A

Q. What are the established synthetic routes for 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple biphenyl boronic acids with brominated fluorene precursors. Key factors include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (toluene or THF), and temperature control (80–110°C) to minimize side reactions. Purification often involves column chromatography followed by recrystallization, with yields ranging from 60–85% depending on steric hindrance . Contradictions in reported yields may arise from variations in ligand systems or boron reagent purity .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming stereoelectronic effects?

X-ray crystallography is the gold standard for resolving the dihedral angles between biphenyl substituents and the central fluorene core, which are critical for π-conjugation and electronic properties. Computational methods like DFT (e.g., B3LYP/6-31G*) complement experimental data by modeling electron density distribution and predicting HOMO-LUMO gaps. Spectroscopic techniques (e.g., NMR, UV-Vis) validate conjugation effects, with aromatic proton shifts in ¹H NMR (~7.2–8.3 ppm) indicating extended π-systems .

Q. What are the foundational electronic properties of this compound, and how are they experimentally determined?

The compound exhibits a wide bandgap (~3.1–3.3 eV) due to its rigid, planar structure, measured via cyclic voltammetry (CV) and UV-Vis spectroscopy. CV reveals reversible oxidation/reduction peaks, confirming stability under electrochemical conditions. Fluorescence quantum yields (ΦF) are typically low (<0.2) in solution due to aggregation-caused quenching, but improve in thin films (ΦF ~0.4) .

Advanced Research Questions

Q. How do structural variations (e.g., dihedral angles) in this compound impact its performance in organic electronic devices?

Dihedral angles between the fluorene core and biphenyl groups (typically 20–40°) directly modulate charge transport. Smaller angles enhance π-orbital overlap, improving electrical conductance (G) by up to 30% in molecular junctions. However, excessively planar configurations may reduce thermal stability. Tight-binding Hamiltonian models coupled with Green’s function formalism predict transmission probabilities (T) and Seebeck coefficients (Q), which correlate with experimental I-V curves .

Q. What methodologies are used to analyze thermo-electrical transport properties, and how do data contradictions arise?

Thermoelectric efficiency (ZT) is calculated using the formula ZT=Q2GTκZT = \frac{Q^2 G T}{\kappa}, where κ\kappa is thermal conductance. Discrepancies in reported ZT values (e.g., 0.1–0.3 at 300 K) stem from differences in film morphology (e.g., amorphous vs. crystalline) or contact resistance in device fabrication. Noise spectroscopy (e.g., Fano factor analysis) helps distinguish ballistic vs. diffusive transport regimes, resolving inconsistencies in conductance measurements .

Q. How does doping this compound into host matrices enhance OLED performance, and what are the key design principles?

When doped into wider bandgap hosts (e.g., FLBH), this compound acts as a deep-blue emitter with CIE coordinates (x=0.15, y=0.15). Device efficiency (ηext ~5.4%) depends on balanced charge injection, achieved by tuning the HOMO level (-5.4 eV) of the hole-transport layer (HTL) to match the emitter. Electroluminescence decay studies reveal triplet-triplet annihilation as a limiting factor, mitigated by optimizing dopant concentration (4–6 wt%) .

Q. What are the challenges in reconciling theoretical predictions of stereoelectronic effects with experimental observations?

Theoretical models often assume idealized geometries, neglecting dynamic conformational changes (e.g., biphenyl rotation) observed in solution-phase NMR. For instance, calculated HOMO-LUMO gaps (~3.0 eV) may overestimate experimental values (~2.8 eV) due to solvent polarization effects. Hybrid QM/MM simulations incorporating solvent interactions improve agreement but require significant computational resources .

Data Contradiction Analysis

Q. Why do reported electrical conductance values vary across studies, and how can experimental design address this?

Discrepancies in conductance (10⁻⁵–10⁻³ S) arise from differences in measurement techniques (e.g., STM vs. break junction methods) and electrode materials (Au vs. Pt). Standardizing substrate preparation (e.g., oxygen plasma cleaning) and controlling humidity (<10% RH) reduce variability. Cross-referencing with temperature-dependent measurements identifies contact resistance contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.